molecular formula C7H12O3 B1581184 Methyl 4-oxohexanoate CAS No. 2955-62-6

Methyl 4-oxohexanoate

Cat. No. B1581184
CAS RN: 2955-62-6
M. Wt: 144.17 g/mol
InChI Key: FOGHPENQGFYWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxohexanoate is an organic compound with the molecular formula C7H12O3 . It has an average mass of 144.168 Da and a monoisotopic mass of 144.078644 Da .


Synthesis Analysis

The synthesis of Methyl 4-oxohexanoate can be achieved from Methanol and ETHYLALUMINUM DICHLORIDE and SUCCINYL CHLORIDE . It’s also noted that Methyl 4-acetyl-5-oxohexanoate, a β-ketoester, has been used in modified Knorr condensation for the synthesis of pyrrole .


Molecular Structure Analysis

Methyl 4-oxohexanoate contains a total of 21 bonds; 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 ketone (aliphatic) .


Physical And Chemical Properties Analysis

Methyl 4-oxohexanoate has a density of 1.0±0.1 g/cm3, a boiling point of 201.0±13.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.7±3.0 kJ/mol, a flash point of 77.9±19.9 °C, and an index of refraction of 1.416 . Its molar refractivity is 36.3±0.3 cm3 .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Intermediate in Leukotriene Synthesis : Methyl 4-oxohexanoate derivatives, such as methyl 5S-(benzoyloxy)-6-oxohexanoate, are key intermediates in the synthesis of leukotriene B4, a significant compound in lipoxygenase-derived arachidonic acid metabolism (Hayes & Wallace, 1990).
  • Formation of γ-Keto Esters : Methyl 4-oxohexanoate is involved in the formation of γ-keto esters from β-keto esters, showcasing its versatility in organic synthesis (Ronsheim, Hilgenkamp, & Zercher, 2003).

Biological Applications and Studies

  • Study of Biological Membranes : Certain derivatives of methyl 4-oxohexanoate, like methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, have applications in studying the polarity of lipid bilayers in biological membranes. This is crucial for understanding membrane dynamics and functions (Balo et al., 2000).
  • Anticonvulsant Research : Derivatives like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate have been studied for their anticonvulsant properties, though their effectiveness varies. Understanding such compounds can aid in the development of new medications (Scott et al., 1993).

Chemical and Catalysis Research

  • Zirconocene Enolate Complexes : Research involving the reaction of methyl 4-oxohexanoate derivatives with lithium diisopropylamide and zirconium compounds has led to the formation of zirconocene enolate complexes. These have implications in catalysis and complex formation in organometallic chemistry (Stuhldreier et al., 2000).
  • Branched-Chain 2-Oxoacid Transamination : Studies on the transamination of branched-chain 2-oxoacids, including methyl 4-oxohexanoate derivatives, have shown their role in metabolic processes like insulin secretion, highlighting their significance in biochemistry (Pizarro-Delgado et al., 2009).

properties

IUPAC Name

methyl 4-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-6(8)4-5-7(9)10-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGHPENQGFYWSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338089
Record name Methyl 4-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxohexanoate

CAS RN

2955-62-6
Record name Methyl 4-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirring suspension of 8.15 g (25 mmol) of Cs2CO3 in DMF was added 5.79 g (44 mmol) of 4-oxohexanoic acid. After 5 minutes, 6.81 g (48 mmol) of iodomethane was added. The reaction mixture was stirred at ambient temperature for 16 hours. To the reaction was then added 250 mL of EtOAc and 250 mL of H2O. The layers were separated, and the organic layer was washed with 3×250 mL of H2O. The organic layer was then dried over Na2SO4 anhydrous, filtered, and concentrated under vacuum. The yield of methyl 4-oxohexanoate (16) was 4.15 g (65%), which was employed in Example 17 below.
Quantity
8.15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.79 g
Type
reactant
Reaction Step Two
Quantity
6.81 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-oxohexanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-oxohexanoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-oxohexanoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-oxohexanoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-oxohexanoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-oxohexanoate

Citations

For This Compound
101
Citations
A Bashir-Hashemi, JR Hardee, N Gelber… - The Journal of …, 1994 - ACS Publications
… Application of the chlorocarbonylation reaction to 3-pentanone gave methyl 4-oxohexanoate (8) and dimethyl 4-oxopimelate (9). When a mixture of 3-methylbutanoic acid and oxalyl …
Number of citations: 15 pubs.acs.org
RAM Robertson, AD Poole, MJ Payne… - Chemical …, 2001 - pubs.rsc.org
… tertiary phosphines with carbonyl groups β to the P atom, ethene and CO react in methanol to give products involving increased chain growth (octane-3,6-dione, methyl 4-oxohexanoate…
Number of citations: 12 pubs.rsc.org
D Machová, E Koziolová, P Chytil, K Venclíková… - European Journal of …, 2018 - Elsevier
… To increase its direct antitumor activity, decrease severe side effects induced by the use of free RIT and improve its pharmacokinetics, ritonavir 5-methyl-4-oxohexanoate (RTV) was …
Number of citations: 5 www.sciencedirect.com
AC Noble, WW Nawar - Journal of the American Oil Chemists' …, 1975 - Wiley Online Library
… The retention time of methyl 4-oxohexanoate on SE-30 silicone column coincides exactly with that of methyl 5-oxohexanoate; on the Carbowax column, however, it slightly precedes the …
Number of citations: 25 aocs.onlinelibrary.wiley.com
R Näf, A Jaquier - Flavour and fragrance journal, 2006 - Wiley Online Library
… dimethyl 2-propanoylsuccinate, decarboxylation to methyl 4-oxohexanoate and addition of the Grignard reagent.In a first approach, the identification of 5-methyl-δlactones was assumed …
Number of citations: 17 onlinelibrary.wiley.com
RSE Conn, AW Douglas, S Karady… - The Journal of …, 1990 - ACS Publications
… Ethyl 2,2-dimethyl-4-oxohexanoate was prepared by Fischer esterification. Dimethyl-4-oxohexanoic acid (1.0 g, 5.4 mmol) was dissolved in 8 mL ofabsolute ethanol with 1 drop of …
Number of citations: 13 pubs.acs.org
ZK Li, JY Cheng, HL Yan, JC Yan, ZP Lei, SB Ren… - Renewable Energy, 2021 - Elsevier
Alcoholysis is a promising approach for converting biomass into fuels and/or chemicals under mild conditions. However, the effect of pretreatment on biomass alcoholysis was rarely …
Number of citations: 5 www.sciencedirect.com
Y Kohno, K Narasaka - Bulletin of the Chemical Society of Japan, 1995 - journal.csj.jp
… The solvent was removed under reduced pressure and the residue was purified by column chromatography (hexane : ethyl acetate=5 : 1, v/v) to afford benzyl 5-methyl-4-oxohexanoate (…
Number of citations: 60 www.journal.csj.jp
Y Ensari, G de Almeida Santos, AJ Ruff… - Enzyme and Microbial …, 2020 - Elsevier
… By contrast, methyl hexanoate yielded ω-2 ketones as the primary product (Table 2; methyl 4-oxohexanoate: 60 %; methyl 5-oxohexanaote: 15 %; methyl 3-hydroxyhexanoate: 25 % of …
Number of citations: 9 www.sciencedirect.com
M SEKI, T MORIYA, K MATSUMOTO… - Chemical and …, 1988 - jstage.jst.go.jp
In the course of our studies on the development of hypolipidemic agents, a series of 2, 5-disubstituted 4-oxazoleacetic acid derivatives was previously prepared and screened for …
Number of citations: 6 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.